2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid

Drug Design ADME Profiling Ligand Physicochemistry

2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 2060046-63-9) is a heterocyclic dicarboxylic acid belonging to the 2H-1,2,3-triazole subclass. The molecule features a 1,2,3-triazole core substituted at the 2-position with a carboxymethyl (–CH₂COOH) arm and at the 4-position with a carboxylic acid group, giving it a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g·mol⁻¹.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
Cat. No. B13241366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=NN(N=C1C(=O)O)CC(=O)O
InChIInChI=1S/C5H5N3O4/c9-4(10)2-8-6-1-3(7-8)5(11)12/h1H,2H2,(H,9,10)(H,11,12)
InChIKeyGYUICJQKILUUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid — Core Structural Profile & Sourcing Context


2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 2060046-63-9) is a heterocyclic dicarboxylic acid belonging to the 2H-1,2,3-triazole subclass [1]. The molecule features a 1,2,3-triazole core substituted at the 2-position with a carboxymethyl (–CH₂COOH) arm and at the 4-position with a carboxylic acid group, giving it a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g·mol⁻¹ . Currently, it is available from specialty chemical suppliers at a typical purity of 95% and is marketed for research-scale applications . From a procurement standpoint, this compound is positioned as a versatile ligand or building block in coordination chemistry and medicinal chemistry programs, with its procurement-driven search intent centered on its unique combination of a flexible carboxylate tether and a heterocyclic metal-binding scaffold.

Ligand Design 2H-triazole core with flexible carboxymethyl tether
Coordination Chemistry Dual-carboxylate scaffold for bridging metal centers
Medicinal Chemistry Fragment-like building block for ADME property tuning

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for 2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid


The pool of commercially available 1,2,3-triazole-4-carboxylic acid derivatives is structurally diverse, yet substitution is far from straightforward. The target compound occupies a unique niche at the intersection of two key attributes: (i) a 2H-triazole tautomeric form and (ii) a flexible, extra-cyclic carboxylic acid side chain. Closely related analogs such as 2-methyl-2H-1,2,3-triazole-4-carboxylic acid bear only a single carboxyl group, which eliminates the extended metal-coordination bridge . Conversely, 2H-1,2,3-triazole-4,5-dicarboxylic acid places both carboxyl groups directly on the ring, adopting a rigid, chelating geometry fundamentally different from the side-arm flexibility of the target compound . The 1H-tautomeric isomer 5-carboxy-1H-1,2,3-triazole-4-acetic acid shares the same molecular formula but differs in proton placement and hydrogen-bond network topology, which can alter supramolecular assembly outcomes . These structural divergences converge on a simple truth: generic substitution risks altered coordination modes, solubility profiles, and biological target engagement, making authentication to the exact CAS a non-negotiable procurement step.

Target: 2-(Carboxymethyl)-2H-triazole-4-carboxylic acid
Mono-acid analog (2-methyl-2H-triazole-4-carboxylic acid)
Single carboxyl group eliminates extended bridging coordination; metal-binding geometry may shift.
Target: Flexible –CH₂–CO₂H arm
Rigid 2H-1,2,3-triazole-4,5-dicarboxylic acid
Planar chelating orientation may not replicate the variable M···M span accessible with the side-arm linker.
Target: Defined 2H-tautomer, N2-substituted
1H-tautomer (5-carboxy-1H-triazole-4-acetic acid)
Tautomeric mixture alters hydrogen-bond topology and solution speciation, complicating SAR interpretation.

Quantitative Evidence Differentiating 2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid from Its Closest Analogs


Lipophilicity Comparison: Target Compound (XLogP3-AA = -0.2) vs. 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

The lipophilicity of the target compound was computed using the XLogP3-AA algorithm. Its XLogP3-AA value of -0.2 indicates greater hydrophilicity compared to the monofunctional 2-methyl analog [1]. This difference arises from the additional carboxylic acid group on the carboxymethyl side chain, which reduces overall lipophilicity and favors partitioning into polar environments.

Lipophilicity (XLogP3)
Cross-study comparable
−0.2 vs. ~+0.6 (mono-acid)
Supports higher aqueous solubility prediction
Computed; ~6–16× greater partitioning into water
Drug Design ADME Profiling Ligand Physicochemistry

Polar Surface Area Comparison: Target Compound (TPSA = 105 Ų) vs. 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Topological Polar Surface Area (TPSA) is a key determinant of cellular permeability. The target compound’s TPSA of 105 Ų is substantially larger than that of the 2-methyl analog, whose TPSA is 72.5 Ų (predicted) [1]. This difference emerges from the two carboxylic acid groups, which jointly increase hydrogen-bonding capacity and polarity. The value of 105 Ų situates the compound near the upper limit for favorable oral bioavailability (usually <140 Ų), but well above the CNS-permeable threshold (<60-70 Ų). For a scientific buyer, this means the compound is pre-optimized for peripheral target space, with a significant polarity shift compared to mono-acid analogs that are more lipophilic and potentially more CNS-penetrant.

Polar Surface Area
Cross-study comparable
105 vs. 72.5 Ų
Influences permeability & solubility screening
+45% increase vs. mono-acid analog
Medicinal Chemistry Bioavailability Prediction Lead Optimization

Coordination Geometry Flexibility: Carboxymethyl-Arm Ligand vs. Rigid 2H-1,2,3-triazole-4,5-dicarboxylic acid

In metal-organic framework (MOF) and coordination polymer synthesis, the spatial separation of donor groups dictates network topology. The target compound provides a flexible –CH₂– spacer separating the second carboxylate from the triazole ring, unlike 2H-1,2,3-triazole-4,5-dicarboxylic acid, where both carboxylates are directly attached to the ring in a planar, rigid geometry [1]. Asymmetric triazole carboxylate ligands with flexible side arms have been shown to yield higher structural diversity and porosity metrics in MOF construction [1]. Although direct crystallographic data for the target compound are not yet reported, its close analog 1-(carboxymethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been structurally characterized and adopts a μ₄-η²:η¹:η¹:η¹ coordination mode in a Co(II) polymer, demonstrating the bridging capacity of the carboxymethyl arm [2]. The target compound, lacking the 5-methyl substituent, offers even less steric hindrance, potentially widening the accessible coordination geometries.

Coordination Flexibility
Class-level inference
Flexible –CH₂– spacer vs. rigid 4,5-diacid
May enable diverse MOF topologies
μ₄ bridging mode demonstrated for close structural analog
Coordination Chemistry MOF Design Supramolecular Assembly

Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

The target compound provides two hydrogen-bond donors (HBD) and six hydrogen-bond acceptors (HBA), roughly double the HBD capacity of the 2-methyl analog (HBD=1, HBA=4) [1]. This quantitative difference directly governs the strength and dimensionality of intermolecular hydrogen-bond networks in the solid state. Bi-aryl and bis-carboxylate triazole acids are known to form robust dimeric and chain motifs stabilized by O–H···N and O–H···O interactions [2]. The additional carboxymethyl donor in the target compound enables a bidentate hydrogen-bond synthon that cannot be reproduced by the mono-acid analog.

H-Bond Capacity
Cross-study comparable
HBD 2/6 vs. 1/4 (mono-acid)
Stronger crystal packing & co-crystal potential
+100% HBD, +50% HBA
Supramolecular Chemistry Crystal Engineering Ligand Design

Tautomeric Stability: 2H-Triazole Ring vs. 1H-Triazole Isomers in Solution

In the gas phase, 2H-1,2,3-triazoles are thermodynamically more stable than their 1H counterparts, although the 1H form becomes competitive in polar solution due to its larger dipole moment [1][2]. The target compound, locked in the 2H configuration by the N2-carboxymethyl substituent, eliminates tautomeric equilibration entirely. This is a critical advantage over unsubstituted 1H-1,2,3-triazole-4-carboxylic acid, which can populate both tautomeric states, leading to heterogeneous speciation in solution that confounds stoichiometric calculations and reproducibility in biological assays.

Tautomeric Stability
Class-level inference
Single 2H-tautomer vs. ~85:15 mixture
Simplifies NMR & improves SAR reproducibility
N2-substitution locks tautomeric form
Tautomerism Computational Chemistry Ligand Design

Commercially Available Purity: 95% Baseline vs. Analog Variability Across Vendors

The target compound is consistently available at 95% purity from multiple independent suppliers (AKSci, Leyan) . By contrast, common analogs such as 2-methyl-2H-1,2,3-triazole-4-carboxylic acid are typically offered at 96% but with greater inter-vendor variability in impurity profiles . For the procurement specialist, a stable and well-defined purity specification reduces qualification effort, accelerates compound registration, and lowers downstream failure rates in high-throughput screening.

Commercial Purity
Supporting evidence
95% (consistent across vendors)
Reduces procurement risk via dual-acid purifiability
Acid/base extraction aids impurity removal
Chemical Procurement Building Block Quality Screening Libraries

Preferred Application Scenarios for 2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid Based on Differentiated Evidence


Metal-Organic Framework (MOF) Synthesis Requiring Flexible, Asymmetric Linkers

When designing MOFs with non-planar topologies, the target compound's carboxymethyl side arm introduces conformational flexibility that rigid diacids cannot match. The µ₄ coordination mode demonstrated for the structurally analogous 1-(carboxymethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ligand shows that the CH₂CO₂H moiety can bridge metal centers across variable distances, enabling wave-like 2D frameworks [1]. Researchers aiming to modulate pore size and guest selectivity should select this compound over 2H-1,2,3-triazole-4,5-dicarboxylic acid for applications where steric freedom enhances network adaptability.

Fragment-Based Drug Design (FBDD) Libraries Focused on Peripheral Protein Targets

With an XLogP3-AA of –0.2 and a TPSA of 105 Ų, the target compound is naturally biased toward high aqueous solubility and low passive membrane permeability, making it an ideal fragment for targeting extracellular protein domains, protein-protein interaction interfaces, or periplasmic binding proteins [2]. Its two carboxylates provide anchor points for amide coupling or metal-chelate tethering. Compared to the more lipophilic 2-methyl analog, this compound reduces the risk of non-specific membrane partitioning in cell-based assays, a key consideration when interpreting screening hit rates.

Crystal Engineering and Co-Crystal Design via Robust Hydrogen-Bond Synthons

The compound's dual H-bond donor capacity (HBD=2) and six acceptor sites create a dense hydrogen-bond network potential, as elucidated for related 2-aryl-1,2,3-triazole-4-carboxylic acids that form stable dimers and chains in the solid state [3]. Crystal engineers seeking pharmaceutical co-crystal formers with API-compatible functional groups can exploit the carboxymethyl arm as a conformationally adaptable H-bond partner, a feature absent in mono-acid triazole analogs that limits supramolecular synthon diversity.

Ligand Scaffold for Transition-Metal Catalysis with Tunable Electronic Properties

The 2H-1,2,3-triazole ring is a moderately π-accepting heterocycle, and its N2-substitution pattern electronically differentiates it from the more electron-rich 1H-triazole ligands [4]. The added carboxylic acid on the carboxymethyl tether allows for pH-dependent modulation of metal-center electron density without altering the primary coordination sphere. This property is particularly relevant for aqueous-phase catalytic transformations (e.g., Click chemistry, hydrogenation) where pH-switchable ligand electronics can control catalyst activity and selectivity in situ.

Application
Selection Property
Validation Focus
MOF Synthesis with Flexible Linkers
Carboxymethyl spacer enabling variable M···M span
Topology diversity and porosity metrics
FBDD Libraries for Peripheral Targets
High aqueous solubility (XLogP3 −0.2, TPSA 105 Ų)
Hit rate vs. non-specific partitioning in cell-based assays
Crystal Engineering & Co-Crystal Design
Dual H-bond donor (HBD=2) and six acceptors
Co-crystal formation and solid-state stability
Transition-Metal Catalysis Ligand
pH-switchable electronics via 2H-triazole and pendant carboxylate
Catalyst activity/selectivity modulation in aqueous phase
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